molecular formula C5H7NO2 B12543695 3-Ethoxy-3-hydroxyprop-2-enenitrile CAS No. 142470-26-6

3-Ethoxy-3-hydroxyprop-2-enenitrile

Katalognummer: B12543695
CAS-Nummer: 142470-26-6
Molekulargewicht: 113.11 g/mol
InChI-Schlüssel: DITCSVQQHTZCPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-3-hydroxyprop-2-enenitrile is an organic compound with the molecular formula C5H7NO2 It is characterized by the presence of an ethoxy group, a hydroxy group, and a nitrile group attached to a propenyl backbone

Vorbereitungsmethoden

The synthesis of 3-ethoxy-3-hydroxyprop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl vinyl ether with cyanoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

3-Ethoxy-3-hydroxyprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the formation of different esters.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-3-hydroxyprop-2-enenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-ethoxy-3-hydroxyprop-2-enenitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

3-Ethoxy-3-hydroxyprop-2-enenitrile can be compared with other similar compounds, such as:

    3-Hydroxypropionitrile: Lacks the ethoxy group, leading to different chemical properties and reactivity.

    Ethyl cyanoacetate: Contains a cyano group and an ester group, making it more reactive in certain chemical reactions.

    3-Ethoxyacrylonitrile: Similar structure but lacks the hydroxy group, affecting its chemical behavior and applications.

Eigenschaften

CAS-Nummer

142470-26-6

Molekularformel

C5H7NO2

Molekulargewicht

113.11 g/mol

IUPAC-Name

3-ethoxy-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h3,7H,2H2,1H3

InChI-Schlüssel

DITCSVQQHTZCPV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=CC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.